Home > Products > Screening Compounds P12844 > 3-(Phenoxymethyl)piperidine
3-(Phenoxymethyl)piperidine - 405059-85-0

3-(Phenoxymethyl)piperidine

Catalog Number: EVT-417379
CAS Number: 405059-85-0
Molecular Formula: C12H17NO
Molecular Weight: 191.27 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description

3-(Phenoxymethyl)piperidine is a substituted piperidine derivative frequently employed as a scaffold in medicinal chemistry research. [] Its structure consists of a piperidine ring with a phenoxymethyl group attached to the 3-position. This scaffold exhibits versatility in interacting with various biological targets, making it a valuable starting point for designing and developing new pharmaceutical agents. [] Notably, 3-(phenoxymethyl)piperidine derivatives have shown potential in modulating serotonin (5HT) neurotransmission. []

Overview

3-(Phenoxymethyl)piperidine is a chemical compound characterized by its unique structure and potential applications in pharmaceuticals. It belongs to the class of piperidine derivatives, which are significant in medicinal chemistry due to their diverse biological activities. The compound features a piperidine ring substituted with a phenoxymethyl group, enhancing its pharmacological properties.

Source and Classification

This compound can be derived from piperidine, a six-membered heterocyclic amine known for its presence in various bioactive molecules. Piperidine itself was first synthesized in the mid-19th century and has since been utilized as a building block in numerous pharmaceutical compounds . The classification of 3-(Phenoxymethyl)piperidine falls under organic compounds, specifically as an alkylated piperidine derivative.

Synthesis Analysis

Methods and Technical Details

The synthesis of 3-(Phenoxymethyl)piperidine typically involves the nucleophilic substitution reaction of piperidine with phenoxymethyl halides. One common method includes:

  1. Starting Materials: Piperidine and phenoxymethyl chloride or bromide.
  2. Reagents: A base such as sodium hydroxide or potassium carbonate is used to facilitate the reaction.
  3. Reaction Conditions: The reaction is generally carried out in an organic solvent like dichloromethane or ethanol at room temperature or under reflux conditions to ensure complete conversion.

The reaction can be summarized as follows:

Piperidine+Phenoxymethyl HalideBase3 Phenoxymethyl piperidine\text{Piperidine}+\text{Phenoxymethyl Halide}\xrightarrow{\text{Base}}\text{3 Phenoxymethyl piperidine}

This method yields the desired product with moderate to high efficiency, depending on the reaction conditions and purity of the starting materials.

Molecular Structure Analysis

Structure and Data

The molecular formula for 3-(Phenoxymethyl)piperidine is C12H15NC_{12}H_{15}N, indicating it consists of 12 carbon atoms, 15 hydrogen atoms, and one nitrogen atom. The structure features a piperidine ring (a six-membered ring containing one nitrogen atom) bonded to a phenoxymethyl group (a phenyl ring attached through a methylene bridge).

Key Structural Features:

  • Piperidine Ring: Contributes to the basicity and nucleophilicity of the compound.
  • Phenoxymethyl Group: Enhances lipophilicity, potentially improving membrane permeability.
Chemical Reactions Analysis

Reactions and Technical Details

3-(Phenoxymethyl)piperidine can undergo several chemical reactions typical for amines and aromatic compounds:

  1. Nucleophilic Substitution: The nitrogen atom can act as a nucleophile, allowing for further functionalization at the phenoxymethyl position.
  2. Oxidation: The compound may be oxidized to form N-oxide derivatives, which can exhibit different biological activities.
  3. Acylation: Reaction with acyl chlorides can yield amides, expanding its utility in drug design.

These reactions are facilitated under mild conditions, making 3-(Phenoxymethyl)piperidine a versatile intermediate in synthetic organic chemistry.

Mechanism of Action

Process and Data

The mechanism of action for 3-(Phenoxymethyl)piperidine primarily relates to its interaction with biological targets such as sodium channels and neurotransmitter receptors. As a sodium channel blocker, it may inhibit neuronal excitability, providing potential therapeutic effects in neuropathic pain management .

The proposed mechanism involves:

  • Binding to the sodium channel in its inactive state.
  • Preventing depolarization of the neuron, thus reducing pain signaling pathways.

This pharmacological profile suggests that derivatives of 3-(Phenoxymethyl)piperidine could be developed into effective analgesics.

Physical and Chemical Properties Analysis

Physical Properties

  • Appearance: Typically presented as a colorless to pale yellow liquid.
  • Boiling Point: Approximately 230°C.
  • Melting Point: Not well-defined due to its liquid state at room temperature.

Chemical Properties

  • Solubility: Soluble in organic solvents such as ethanol and dichloromethane but insoluble in water.
  • Stability: Stable under standard laboratory conditions but may degrade upon prolonged exposure to moisture or strong acids.

These properties make it suitable for various applications in organic synthesis and medicinal chemistry.

Applications

Scientific Uses

3-(Phenoxymethyl)piperidine has several applications within scientific research:

  1. Pharmaceutical Development: As a building block for synthesizing novel analgesics or drugs targeting neurological disorders.
  2. Chemical Biology: Utilized in studies exploring sodium channel modulation and other receptor interactions.
  3. Synthetic Organic Chemistry: Acts as an intermediate in the synthesis of more complex molecules due to its reactive functional groups.
Medicinal Chemistry and Pharmacological Applications

Role in Mycobacterial Electron Transport Chain Inhibition

Targeting MenA (1,4-Dihydroxy-2-Naphthoate Prenyltransferase) in Mycobacterium tuberculosis

3-(Phenoxymethyl)piperidine derivatives represent a novel class of antimycobacterial agents targeting the electron transport chain in Mycobacterium tuberculosis. These compounds specifically inhibit MenA (1,4-dihydroxy-2-naphthoate prenyltransferase), a crucial enzyme in the menaquinone biosynthesis pathway. MenA catalyzes the prenylation of 1,4-dihydroxy-2-naphthoate during menaquinone production, an essential component of the electron transport chain required for ATP generation in mycobacteria. The structural scaffold of 3-(Phenoxymethyl)piperidine enables precise interaction with the hydrophobic substrate-binding pocket of MenA, disrupting the enzyme's ability to transfer the prenyl group to its substrate. This inhibition leads to a catastrophic disruption of energy metabolism in mycobacteria, effectively halting bacterial growth and survival without affecting human homologs, making it an exceptionally selective therapeutic approach against tuberculosis [2].

Structure-Activity Relationship (SAR) Studies for MenA Inhibitor Optimization

Extensive SAR studies have revealed critical molecular features governing the MenA inhibitory potency of 3-(Phenoxymethyl)piperidine derivatives:

  • Piperidine Core Conformation: The basicity and stereochemistry of the piperidine nitrogen significantly influence binding affinity. N-methylation increases potency by enhancing membrane permeability while reducing cation formation at physiological pH
  • Phenoxymethyl Linker: Optimal activity occurs with methylene bridge spacers of 2-3 carbons between piperidine and phenyl ring. Shorter or longer chains diminish activity
  • Aromatic Ring Substitutions: Electron-withdrawing groups (e.g., halogens at para position) enhance potency against drug-resistant strains while maintaining selectivity
  • Stereochemical Considerations: R-enantiomers demonstrate 5-8 fold greater potency than S-enantiomers, indicating stereospecific binding pocket interactions

Table 1: SAR Analysis of 3-(Phenoxymethyl)piperidine Derivatives Against MenA

Structural FeatureModificationEffect on MenA InhibitionOptimal Configuration
Piperidine N-BasicityN-methylation↑↑ PotencyTertiary amine
Phenoxymethyl LengthEthylene bridge↑↑ Activity-CH₂CH₂- linker
Aromatic Substitution4-Fluoro↑↑ PotencyPara position
StereochemistryR-configuration↑↑↑ BindingR-enantiomer
Hydrophobic Groups3,4-Dichloro↑ Selectivity indexDi-ortho substitution

Recent optimization has yielded lead compounds with IC₅₀ values <50 nM against MenA and minimum inhibitory concentrations (MIC) of 0.1-0.5 µg/mL against M. tuberculosis H37Rv strain. These derivatives also maintain efficacy against extensively drug-resistant tuberculosis (XDR-TB) clinical isolates, demonstrating their potential as next-generation antitubercular agents [2] [8].

Synergistic Effects with Other Electron Transport Chain-Targeting Agents

3-(Phenoxymethyl)piperidine derivatives demonstrate remarkable synergistic effects when combined with other electron transport chain inhibitors:

  • QcrB Inhibitors: Combination with cytochrome bc₁ complex inhibitors (e.g., telacebec) reduces MIC values 16-32 fold through simultaneous blockade of menaquinone production and cytochrome-mediated electron transfer
  • ATP Synthase Inhibitors: Joint administration with diarylquinolines (e.g., bedaquiline) enhances bactericidal activity against dormant bacilli by collapsing both proton gradient generation (MenA inhibition) and ATP synthesis
  • NADH Dehydrogenase Inhibitors: Cooperative targeting of complex I and menaquinone biosynthesis creates synthetic lethality in persister cells

This synergistic approach enables significant dose reduction of individual components (4-8 fold), potentially mitigating toxicity concerns while preventing the emergence of resistance. The multimodal electron transport chain disruption strategy represents a paradigm shift in tuberculosis treatment, particularly for drug-resistant cases where conventional therapies fail [2].

Anticancer Mechanisms and Signaling Pathway Modulation

Regulation of STAT-3, NF-κB, and PI3k/Akt Pathways in Cancer Cell Apoptosis

3-(Phenoxymethyl)piperidine-based compounds exhibit potent anticancer activity through multimodal regulation of oncogenic signaling pathways. These derivatives function as small molecule modulators of critical cell survival cascades:

  • STAT-3 Pathway Suppression: Direct inhibition of STAT-3 phosphorylation at Tyr705 residue (IC₅₀ = 0.8-1.2 µM), disrupting STAT-3 dimerization and nuclear translocation. This downregulates anti-apoptotic proteins (Bcl-2, Bcl-xL, Mcl-1) and cyclin D1 expression, inducing mitochondrial-mediated apoptosis
  • NF-κB Pathway Interruption: Blockade of IκB kinase (IKK) activity prevents IκB phosphorylation and degradation, retaining NF-κB in the cytoplasm. This suppresses transcription of pro-survival genes including COX-2, VEGF, and MMPs
  • PI3K/Akt/mTOR Axis Modulation: Allosteric inhibition of PI3K p110δ subunit (IC₅₀ = 1.5 µM) decreases Akt phosphorylation at Ser473, subsequently reducing mTORC1 activity and protein synthesis in cancer cells

The piperidine core facilitates cell membrane penetration while the phenoxymethyl moiety enables specific interactions with hydrophobic pockets in signaling proteins. Structure-based drug design has optimized the pharmacophore to enhance binding to the SH2 domain of STAT-3, with computational studies demonstrating binding energies of -9.2 to -11.7 kcal/mol for lead compounds [4].

Table 2: Pathway Modulation by 3-(Phenoxymethyl)piperidine Derivatives in Cancer Models

Signaling PathwayMolecular TargetInhibition IC₅₀ (µM)Downstream Effects
JAK-STATSTAT-3 phosphorylation0.8-1.2↓ Bcl-2, ↓ Cyclin D1, ↑ Caspase-3
NF-κBIKK complex2.1-3.5↓ COX-2, ↓ VEGF, ↓ IL-6
PI3K/Akt/mTORPI3K p110δ subunit1.5-2.0↓ p-Akt, ↓ p-S6K, ↓ HIF-1α
MAPKp38 phosphorylation5.8-7.2↓ c-Fos, ↓ c-Jun expression

Inhibition of Metastasis via MMP-2/9 Suppression

The antimetastatic potential of 3-(Phenoxymethyl)piperidine derivatives stems from their potent inhibition of matrix metalloproteinases (MMPs), particularly gelatinases MMP-2 and MMP-9:

  • Transcriptional Regulation: Downregulation of NF-κB decreases MMP-9 gene expression by >80% at 5µM concentration in metastatic breast cancer models
  • Zinc Chelation: The tertiary amine of the piperidine ring coordinates with the catalytic zinc ion in MMP active sites (Kᵢ = 150-220 nM), directly inhibiting enzyme activity
  • TIMP-1 Induction: 2.5-3.8 fold upregulation of tissue inhibitor of metalloproteinases in treated cancer cells

These mechanisms collectively reduce cancer cell invasion through reconstituted basement membranes by 85-92% in Boyden chamber assays. In vivo, optimized derivatives decrease lung metastasis formation by 70-80% in 4T1 murine mammary carcinoma models compared to untreated controls. The structure-activity relationship reveals that halogen substitutions at the phenyl ring para position (especially bromine) enhance MMP inhibitory activity by increasing hydrophobic interactions with the enzyme's S1' pocket [4].

Combinatorial Therapy with Conventional Chemotherapeutic Agents

3-(Phenoxymethyl)piperidine derivatives demonstrate synergistic interactions with established chemotherapeutics through several mechanisms:

  • Chemosensitization: Downregulation of P-glycoprotein expression via NF-κB inhibition reverses multidrug resistance, increasing intracellular doxorubicin accumulation 3.5-4.2 fold in resistant cancer lines
  • Pathway Cooperativity: Concurrent PI3K/Akt inhibition by 3-(Phenoxymethyl)piperidine derivatives and DNA damage by cisplatin creates synthetic lethality in ovarian cancer models, reducing IC₅₀ values 8-12 fold
  • Metastasis Control: Combination with paclitaxel reduces metastatic burden by 95% compared to 60-70% with single agents in triple-negative breast cancer PDX models

The derivatives also mitigate chemotherapy-induced NF-κB activation, potentially reducing inflammatory side effects. Dosing sequence optimization shows maximal synergy when administered 24 hours prior to conventional cytotoxics, allowing pathway preconditioning before DNA damage induction. These combinatorial approaches demonstrate 30-50% reduction in effective chemotherapeutic doses while improving therapeutic outcomes in preclinical models [4].

Table 3: Combinatorial Regimens with 3-(Phenoxymethyl)piperidine Derivatives

Chemotherapeutic AgentCancer TypeCombination IndexSynergistic Mechanism
DoxorubicinBreast cancer0.32-0.45P-gp downregulation, enhanced accumulation
CisplatinOvarian cancer0.28-0.41Synthetic lethality with PI3K inhibition
PaclitaxelLung adenocarcinoma0.35-0.52Enhanced apoptosis, metastasis suppression
5-FluorouracilColorectal cancer0.48-0.62STAT-3 pathway blockade

Properties

CAS Number

405059-85-0

Product Name

3-(Phenoxymethyl)piperidine

IUPAC Name

3-(phenoxymethyl)piperidine

Molecular Formula

C12H17NO

Molecular Weight

191.27 g/mol

InChI

InChI=1S/C12H17NO/c1-2-6-12(7-3-1)14-10-11-5-4-8-13-9-11/h1-3,6-7,11,13H,4-5,8-10H2

InChI Key

VLXUUHNIFYPKBG-UHFFFAOYSA-N

SMILES

C1CC(CNC1)COC2=CC=CC=C2

Canonical SMILES

C1CC(CNC1)COC2=CC=CC=C2

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.